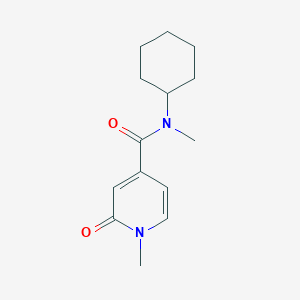
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been studied extensively in scientific research for its potential applications in the treatment of cancer, inflammation, and other diseases.
作用机制
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide inhibits the activity of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide have been extensively studied in scientific research. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide in lab experiments is its potency and selectivity for N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide inhibition. This makes it a useful tool for studying the role of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide in cellular processes. However, one of the limitations of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide is its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of the compound in lab experiments.
未来方向
There are several future directions for the study of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide. One potential direction is the development of more potent and selective inhibitors of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide for use in the treatment of cancer, inflammation, and other diseases. Another potential direction is the study of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential toxicity and side effects should be further studied to ensure its safety for use in clinical settings.
合成方法
The synthesis of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide involves the reaction of 1-bromo-2-(pyridin-2-yl)piperidine with cyclobutanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
科学研究应用
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been extensively studied in scientific research for its potential applications in the treatment of cancer, inflammation, and other diseases. The inhibition of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-4-3-5-12)17-13-7-10-18(11-8-13)14-6-1-2-9-16-14/h1-2,6,9,12-13H,3-5,7-8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZIBULIHUBWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)



![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)
![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)


